molecular formula C19H18Cl2N2O4 B243410 Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate

Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate

Cat. No. B243410
M. Wt: 409.3 g/mol
InChI Key: ICGABICLMVNHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate, also known as DBeQ, is a small molecule inhibitor of the heat shock protein 90 (Hsp90) chaperone. Hsp90 is a molecular chaperone that is essential for the stability and function of many oncogenic proteins, making it an attractive target for cancer therapy.

Scientific Research Applications

Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate inhibits the function of Hsp90 by binding to its ATP-binding site. This prevents the chaperone from stabilizing its client proteins, leading to their degradation by the proteasome. This mechanism of action is selective for oncogenic proteins, making Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate a promising anticancer agent.
Biochemical and Physiological Effects
Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate has been shown to reduce the levels of various oncogenic proteins, such as HER2, EGFR, and AKT.

Advantages and Limitations for Lab Experiments

Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied for its mechanism of action and anticancer properties. However, Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate has some limitations as a research tool. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, it has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

For the study of Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate include the development of more potent and selective Hsp90 inhibitors, investigation of its role in neurodegenerative diseases, and the development of more effective drug delivery systems.

Synthesis Methods

Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate can be synthesized using a two-step process. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with morpholine to form 2,4-dichlorobenzoyl morpholine. The second step involves the reaction of 2,4-dichlorobenzoyl morpholine with methyl 4-aminobenzoate to form Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate. The overall yield of this synthesis method is 20%.

properties

Molecular Formula

C19H18Cl2N2O4

Molecular Weight

409.3 g/mol

IUPAC Name

methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H18Cl2N2O4/c1-26-19(25)12-2-5-17(23-6-8-27-9-7-23)16(10-12)22-18(24)14-4-3-13(20)11-15(14)21/h2-5,10-11H,6-9H2,1H3,(H,22,24)

InChI Key

ICGABICLMVNHKM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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